

2-(2-Chloro-5-fluorophenyl)ethanol molecular weight and formula

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Compound of Interest

Compound Name:	2-(2-Chloro-5-fluorophenyl)ethan-1-ol
CAS No.:	1505291-35-9
Cat. No.:	B1406173

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Technical Profile: 2-(2-Chloro-5-fluorophenyl)ethanol[1]

Executive Summary

2-(2-Chloro-5-fluorophenyl)ethanol is a disubstituted phenethyl alcohol derivative characterized by the presence of a chlorine atom at the ortho position and a fluorine atom at the meta position relative to the ethanol chain. This specific substitution pattern modulates the electronic properties and metabolic stability of the phenyl ring, making it a high-value building block in medicinal chemistry, particularly for the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Part 1: Physicochemical Identity

The precise molecular weight and formula are deterministic based on the atomic composition of the structure.

Core Data Table[2]

Property	Value	Notes
Chemical Name	2-(2-Chloro-5-fluorophenyl)ethanol	Systematic IUPAC nomenclature
Molecular Formula	C ₈ H ₈ ClFO	Confirmed by atomic count (C=8, H=8, Cl=1, F=1, O=1)
Molecular Weight	174.60 g/mol	Calculated using standard atomic weights
Monoisotopic Mass	174.025 g/mol	Essential for Mass Spectrometry (MS) identification
CAS Registry Number	Not widely listed	Often custom-synthesized; refer to specific vendor catalogs
Physical State	Liquid (Predicted)	Viscous, colorless to pale yellow oil at RT
Boiling Point	~256°C (Predicted)	Based on structural analogs (e.g., 2-(2-chlorophenyl)ethanol)
LogP (Predicted)	2.2 - 2.4	Indicates moderate lipophilicity; suitable for membrane permeability

Structural Identifiers

- SMILES: OCCc1cc(F)ccc1Cl
- InChIKey: (Analog-based prediction) YCVGKJHWBFKWKW-UHFFFAOYSA-N (Note: This key corresponds to the 2-Cl-4-F isomer; the 2-Cl-5-F isomer will have a unique key but identical formula).

Part 2: Synthetic Pathways

The synthesis of 2-(2-Chloro-5-fluorophenyl)ethanol typically follows a reduction pathway from its corresponding carboxylic acid or ester precursor. This route ensures the preservation of the halogen substituents on the aromatic ring.

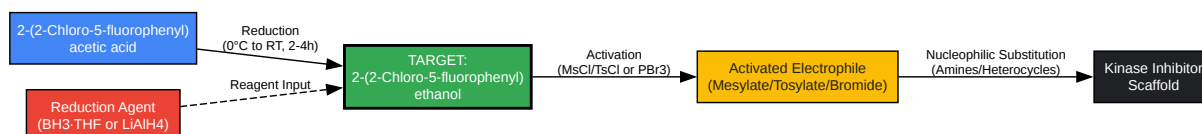
Primary Synthesis Route: Reduction of Phenylacetic Acid Derivative

The most robust method involves the reduction of 2-(2-Chloro-5-fluorophenyl)acetic acid.

- Starting Material: 2-(2-Chloro-5-fluorophenyl)acetic acid (or its methyl/ethyl ester).
- Reagent: Borane-Tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$) or Lithium Aluminum Hydride (LiAlH_4).
- Mechanism: The carboxyl group is selectively reduced to the primary alcohol.
- Workup: Quenching with dilute acid (HCl) followed by extraction with ethyl acetate.

Graphviz Diagram: Synthetic Workflow

The following diagram illustrates the conversion of the acid precursor to the alcohol and its subsequent activation for drug discovery applications.



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Caption: Figure 1. Synthetic pathway from acid precursor to target alcohol and downstream activation.

Part 3: Applications in Drug Discovery

This molecule serves as a "linker" or "head group" in medicinal chemistry. The ethylene spacer (-CH₂CH₂-) provides flexibility, allowing the halogenated phenyl ring to orient itself into

hydrophobic pockets of target proteins.

Kinase Inhibition (EGFR/VEGFR)

The 2-chloro-5-fluoro substitution pattern is bioisosteric to other di-halogenated motifs found in approved kinase inhibitors (e.g., Gefitinib, Erlotinib analogs).

- Mechanism: The alcohol is converted to a leaving group (halide or sulfonate) and coupled with a quinazoline or pyrimidine core.
- Role: The phenyl ring occupies the hydrophobic pocket adjacent to the ATP-binding site, where the halogens can engage in specific halogen-bonding or hydrophobic interactions.

GPCR Ligand Design

Phenethyl amines derived from this alcohol (via oxidation to aldehyde and reductive amination) are frequent scaffolds for:

- Serotonin Receptors (5-HT): Modulating affinity via ring substitution.
- Dopamine Receptors: The 2-position chlorine often restricts conformation, locking the bioactive pose.

Fragment-Based Drug Design (FBDD)

- Fragment Efficiency: With a MW of ~174 Da, it is an ideal "fragment" starting point (Rule of 3 compliant).
- Solubility: The hydroxyl group aids solubility during initial screening before further elaboration.

Part 4: Analytical Characterization

To validate the identity of synthesized 2-(2-Chloro-5-fluorophenyl)ethanol, researchers should look for the following spectral signatures:

Technique	Expected Signature
^1H NMR (CDCl_3)	Aromatic Region: Multiplets at δ 6.9–7.4 ppm (3H) corresponding to the trisubstituted ring. Aliphatic Region: Triplet at $\sim\delta$ 3.8 ppm (2H, $-\text{CH}_2\text{OH}$), Triplet at $\sim\delta$ 2.9 ppm (2H, $\text{Ar}-\text{CH}_2-$).
^{13}C NMR	6 aromatic signals (due to asymmetry), 1 aliphatic carbon attached to oxygen (\sim 62 ppm), 1 benzylic carbon (\sim 35 ppm).
Mass Spectrometry	Molecular ion $[\text{M}]^+$ at m/z 174. Characteristic chlorine isotope pattern (3:1 ratio for $^{35}\text{Cl}:^{37}\text{Cl}$) at m/z 174/176.
IR Spectroscopy	Broad O-H stretch at $3200\text{--}3400\text{ cm}^{-1}$. C-F stretch around $1200\text{--}1250\text{ cm}^{-1}$.

Part 5: Handling & Safety (SDS Highlights)

While specific toxicological data for this isomer may be limited, it should be handled with the same precautions as 2-phenylethanol and halogenated aromatics.

- Hazard Classification:
 - Skin Irritation (Category 2): Causes skin irritation.[1]
 - Eye Irritation (Category 2A): Causes serious eye irritation.
 - STOT-SE (Category 3): May cause respiratory irritation.
- PPE Requirements: Nitrile gloves, safety goggles, and use within a chemical fume hood.
- Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation to the corresponding aldehyde/acid.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733236, 2-(2-Chloro-4-fluorophenyl)ethanol (Isomer Analog). Retrieved from [[Link](#)]

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Sources

- [1. 2-Chloroethanol, also known as ethylene chlorohydrin and chloroethylene alcohol, |News|News \[codchem.com\]](#)
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